Cyclopropanecarbohydrazonamide

Description

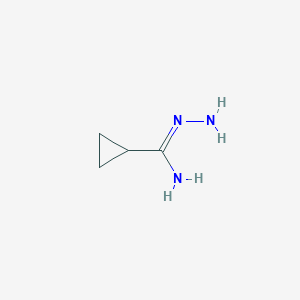

Structure

3D Structure

Properties

IUPAC Name |

N'-aminocyclopropanecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(7-6)3-1-2-3/h3H,1-2,6H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNOONVPBHULFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=N/N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Cyclopropanecarbohydrazonamide

Cyclopropane (B1198618) Ring-Opening Reactions

Electrophilic Ring-Opening Pathways

Ring-Opening Hydroarylation

Ring-opening hydroarylation of cyclopropanes typically requires activation, often by a donor-acceptor substitution pattern on the ring. rsc.orgchemrxiv.org For monosubstituted cyclopropanes, this transformation has been achieved using a Brønsted acid catalyst in hexafluoroisopropanol (HFIP). rsc.orgchemrxiv.org In the context of cyclopropanecarbohydrazonamide, where the hydrazonamide group can be considered a donor, the reaction with an arene nucleophile in the presence of an acid catalyst could proceed.

The mechanism is proposed to occur via an SN1-type pathway. rsc.orgchemrxiv.org Protonation of the cyclopropane ring by a strong acid like triflic acid (TfOH) can lead to the formation of a carbocationic intermediate. chemrxiv.org This intermediate is then attacked by the arene nucleophile, followed by rearomatization to yield the hydroarylated product. The regioselectivity of this reaction would likely favor the formation of a branched product due to the stability of the resulting carbocation. rsc.org

Table 1: Proposed Ring-Opening Hydroarylation of this compound

| Reactant | Arene Nucleophile | Catalyst | Proposed Product |

| This compound | Benzene | Triflic Acid (TfOH) | Branched hydroarylated product |

| This compound | Toluene | Triflic Acid (TfOH) | Branched hydroarylated product |

Metal-Catalyzed Ring-Opening Transformations

Transition metals are effective catalysts for the ring-opening of cyclopropanes, particularly those that are activated, such as vinylcyclopropanes or donor-acceptor cyclopropanes. nih.govscispace.comacs.org These reactions often proceed through the formation of metal-π-allyl complexes or metallacyclobutane intermediates. nih.govuoguelph.ca

For this compound, a palladium-catalyzed process could be envisioned. The reaction would likely initiate with the oxidative insertion of a Pd(0) catalyst into a C-C bond of the cyclopropane ring. uzh.ch This would generate a palladacyclobutane intermediate, which can then undergo further transformations depending on the reaction conditions and the presence of other reagents. For instance, in the presence of an appropriate coupling partner, this could lead to the formation of various functionalized open-chain products.

Another possibility involves the use of gold(III) salts, which have been shown to react with pyridine-substituted alkylidenecyclopropanes via a proximal ring-opening pathway to form stable gold(III) complexes. uzh.ch A similar reactivity profile might be accessible for this compound, where the hydrazonamide moiety could coordinate to the metal center and facilitate the C-C bond cleavage. uzh.ch

Table 2: Potential Metal-Catalyzed Ring-Opening Reactions

| Catalyst | Proposed Intermediate | Potential Product Type |

| Pd(0) | Palladacyclobutane | Functionalized open-chain compounds |

| Au(III) | Gold(III) complex | Stable organometallic complex |

| Rh(I) | Rhodium carbenoid | Fused ring systems |

Thermal and Photochemical Ring-Opening Processes

Thermal and photochemical conditions can also induce the ring-opening of cyclopropanes. researchgate.netcaltech.eduacs.org These reactions often proceed through radical intermediates. researchgate.net Photochemical irradiation of cyclopropyl (B3062369) ketones, for example, can lead to the formation of a 1,4-biradical, which can then rearrange to form various products. researchgate.netacs.org

In the case of this compound, direct photolysis could lead to the cleavage of one of the cyclopropane C-C bonds, forming a diradical intermediate. This intermediate could then undergo a variety of subsequent reactions, including hydrogen abstraction or rearrangement, to yield different open-chain isomers. The specific products formed would be dependent on the reaction conditions, such as the solvent and the presence of sensitizers. researchgate.net

Thermally, cyclopropyl-substituted ketones and imines can undergo rearrangement to form five-membered heterocycles in what is known as the Cloke-Wilson rearrangement. rsc.org It is conceivable that under thermal conditions, this compound could undergo a similar rearrangement, potentially leading to the formation of a dihydropyrrole derivative. rsc.org

Reactivity of the Hydrazonamide Moiety

The hydrazonamide functional group is a versatile moiety with a rich reaction chemistry. researchgate.netontosight.aiontosight.ai It can participate in a range of transformations, including hydrolysis, condensation reactions, and cycloadditions.

Hydrolysis and Condensation Reactions

Hydrazonamides, like other hydrazone derivatives, are susceptible to hydrolysis, which would cleave the C=N bond to regenerate a carbonyl compound and a hydrazine (B178648) derivative. wikipedia.orggoogle.comthebrpi.org This reaction is typically carried out under acidic conditions. google.com

Condensation reactions are also a key feature of hydrazonamide chemistry. They can react with various electrophiles, and the nitrogen atoms of the hydrazonamide can act as nucleophiles. For example, a base-mediated N-alkylation has been reported for related systems. researchgate.net

Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of hydrazines with carbonyl compounds (aldehydes and ketones) is a classical method for the formation of hydrazones. wikipedia.orgvedantu.comresearchgate.net While this compound is already a hydrazone derivative, the terminal -NH2 group of the hydrazonamide could potentially react with another equivalent of a carbonyl compound to form an azine. wikipedia.org This reaction typically occurs under conditions that favor the initial formation of the hydrazone, followed by condensation with a second carbonyl molecule. wikipedia.org

Table 3: Reaction of this compound with Carbonyl Compounds

| Carbonyl Compound | Reaction Type | Product |

| Aldehyde | Condensation | Azine derivative |

| Ketone | Condensation | Azine derivative |

Participation in Cascade Reactions and Cycloadditions

Hydrazonamides and related hydrazone derivatives are known to participate in a variety of cascade reactions and cycloadditions, leading to the formation of complex heterocyclic structures. researchgate.netnih.govthieme.denih.gov These reactions often take advantage of the nucleophilicity of the hydrazone moiety and its ability to act as a building block in multi-component reactions. researchgate.net

For instance, hydrazones have been utilized in aminocatalytic cascade reactions to synthesize tetrahydroindolizines. nih.gov In such a reaction, the hydrazone acts as a nucleophile in a Friedel-Crafts-type reaction with an iminium ion, initiating a cascade that leads to the formation of a new heterocyclic ring. nih.gov It is plausible that this compound could participate in similar cascade reactions.

Furthermore, the hydrazonamide moiety can be involved in cycloaddition reactions. For example, [3+2] cycloaddition reactions of hydrazines with alkynoates have been used to synthesize pyrazoles. researchgate.netresearchgate.net While this compound itself is not a simple hydrazine, its hydrazone-like structure suggests potential for participation in similar cycloaddition processes, possibly after activation or in the presence of a suitable reaction partner.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the precise connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For Cyclopropanecarbohydrazonamide, several key signals are anticipated.

The protons of the cyclopropyl (B3062369) ring are magnetically non-equivalent and exhibit complex spin-spin coupling, resulting in multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.5 ppm. slideshare.net The methine proton (CH) attached directly to the hydrazonamide carbon would be deshielded compared to the methylene (B1212753) (CH₂) protons.

The N-H protons of the primary amide (-CONH₂) and the hydrazone (-N-NH₂) groups are expected to appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atoms. Their chemical shifts are highly dependent on solvent and concentration. acs.org The amide protons typically resonate between 5.0 and 6.5 ppm, while the hydrazone N-H protons can vary more widely. ucl.ac.uk Specifically, the two protons of the terminal -NH₂ of the hydrazone and the two protons of the primary amide -NH₂ are expected to be chemically distinct and would likely present as four separate, potentially broad, signals.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclopropyl -CH₂ | 0.5 - 1.0 | Multiplet |

| Cyclopropyl -CH | 1.0 - 1.5 | Multiplet |

| Amide -NH₂ | 5.0 - 6.5 | Broad Singlet |

| Hydrazone =N-NH₂ | 4.0 - 7.0 | Broad Singlet |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In proton-decoupled spectra, each carbon environment appears as a single line, providing a count of non-equivalent carbons.

For this compound, four distinct carbon signals are expected. The carbons of the cyclopropyl ring are highly shielded, appearing upfield. The methylene carbons (CH₂) typically resonate between 3 and 10 ppm, while the methine carbon (CH) appears slightly further downfield. slideshare.netwiredchemist.com

The most deshielded carbon is the C=N carbon of the hydrazonamide group, which is expected to have a chemical shift in the range of 145-160 ppm, characteristic of imines and related systems. nih.gov The carbonyl carbon of a primary amide typically appears in the range of 160-180 ppm; however, in the hydrazonamide structure, this is replaced by the C=N carbon. wiredchemist.comlibretexts.org Therefore, the single sp²-hybridized carbon will be a key identifier.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl -CH₂ | 3 - 10 |

| Cyclopropyl -CH | 10 - 20 |

| Hydrazonamide C=N | 145 - 160 |

2D NMR experiments are indispensable for assembling the molecular structure from the 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the methine and methylene protons within the cyclopropyl ring, confirming the integrity of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would unambiguously link the upfield proton signals to their corresponding cyclopropyl carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the different functional groups. Key correlations would be observed from the cyclopropyl protons (both CH and CH₂) to the C=N carbon, unequivocally establishing the connection between the cyclopropyl ring and the hydrazonamide functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For instance, NOESY could reveal through-space interactions between the cyclopropyl protons and the N-H protons of the hydrazone or amide moieties, helping to define the spatial arrangement around the C-C single bond.

13C NMR Spectroscopy for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, several key absorption bands are expected. The N-H stretching vibrations of the primary amide and hydrazone NH₂ groups would appear as a series of bands in the 3100-3400 cm⁻¹ region. spectroscopyonline.com Primary amides typically show two bands (asymmetric and symmetric stretches), and the hydrazone NH₂ would contribute as well. spectroscopyonline.com

The C=N stretching vibration of the hydrazone moiety is a key characteristic band, expected to appear in the 1600-1660 cm⁻¹ region. researchgate.net The N-H bending vibration of the NH₂ groups would also be present, typically around 1550-1650 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations of the cyclopropyl ring just above 3000 cm⁻¹, and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). acs.org

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (Amide & Hydrazine) | 3100 - 3400 | Medium - Strong |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium |

| C=N Stretch (Hydrazone) | 1600 - 1660 | Medium - Strong |

| N-H Bend (Amide & Hydrazine) | 1550 - 1650 | Medium - Strong |

| C-N Stretch | 1200 - 1400 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=N stretch would also be visible, often with a different intensity compared to the IR spectrum. mdpi.com The symmetric vibrations of the cyclopropane (B1198618) ring, such as the ring "breathing" mode, typically give rise to a strong Raman signal, often found near 1200 cm⁻¹. sibran.ru The N-N stretching mode of the hydrazine (B178648) moiety, expected around 1150 cm⁻¹, may also be more prominent in the Raman spectrum. nih.gov The N-H and C-H stretching vibrations will also be present, complementing the data obtained from FT-IR. sibran.runih.gov The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, offering key information on its chromophores and electronic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions characteristic of its constituent functional groups: the cyclopropane ring and the hydrazonamide moiety.

The cyclopropane ring, while a saturated hydrocarbon, is an exception to the rule that such molecules only exhibit high-energy σ → σ* transitions deep in the vacuum UV region (λmax < 150 nm). numberanalytics.com Due to significant angle strain, the C-C bonds in cyclopropane are weakened, resulting in the highest occupied molecular orbitals (HOMOs) being at a higher energy level than in typical alkanes. numberanalytics.com This leads to an absorption maximum (λmax) at a longer wavelength, around 190 nm. numberanalytics.com

The hydrazonamide group (-C(=N-NH₂)CONH₂) contains both π bonds and atoms with non-bonding (n) electrons (nitrogen and oxygen). This functional group is expected to give rise to two primary types of electronic transitions in the accessible UV-Vis range (200-700 nm) msu.edu:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like hydrazones, these bands are often observed at longer wavelengths compared to isolated double bonds. msu.edu

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital. They are characteristically of lower intensity (smaller molar absorptivity, ε) than π → π* transitions and occur at longer wavelengths. msu.eduacs.org

In hydrazone derivatives, absorption bands are typically found in the 200 nm to 700 nm region. msu.edu The exact position and intensity of these bands for this compound would be influenced by the solvent polarity; increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. msu.edu Theoretical studies on similar hydrazone derivatives have shown absorption spectra that agree well with experimental results, typically within a 10–20 nm range. tandfonline.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Moiety | Expected Wavelength Range (nm) | Relative Intensity |

| σ → σ | Cyclopropane Ring | ~190 | High |

| π → π | Hydrazonamide (C=N) | 200 - 400 | High (ε ~ 1,000 - 10,000 L/mol·cm) |

| n → π* | Hydrazonamide (N, O) | 270 - 700 | Low (ε ~ 10 - 100 L/mol·cm) |

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence, occurs as excited electrons relax from a higher to a lower electronic state. While not all molecules are fluorescent, many containing conjugated π-systems and specific functional groups, such as hydrazones, exhibit this property. numberanalytics.comijarnd.com

The fluorescence of hydrazone-based compounds can be quite sensitive to their molecular structure and environment. numberanalytics.com For this compound, any observed photoluminescence would likely originate from the hydrazonamide moiety. The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), would be dependent on factors such as:

E/Z Isomerization: Hydrazones can exist as E and Z geometric isomers. These isomers can have different electronic properties, and in some cases, one isomer may be fluorescent while the other is not due to differences in molecular conjugation and the potential for non-radiative decay pathways. numberanalytics.com

Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission spectrum, a phenomenon known as solvatochromism.

Metal Ion Coordination: The nitrogen and oxygen atoms in the hydrazonamide group can act as coordination sites for metal ions. The formation of metal complexes can significantly alter the photoluminescence properties, either enhancing or quenching the fluorescence. numberanalytics.comijarnd.com

For example, studies on other hydrazone derivatives have shown that they can exhibit green or blue fluorescence under UV light. ijarnd.com Furthermore, some fluorinated cyclopropane derivatives have been shown to be precursors to compounds with promising blue-light emission properties. researchgate.net Therefore, it is plausible that this compound or its derivatives could exhibit fluorescence, which would be a valuable characteristic for potential applications in sensing or imaging.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers crucial clues about its molecular structure. For this compound (Molecular Formula: C₄H₉N₃O, Molecular Weight: 127.13 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺˙) at m/z 127, followed by a series of fragment ions.

The fragmentation pattern would be a combination of pathways characteristic of the cyclopropyl group and the hydrazonamide functionality.

Cyclopropane Fragmentation: The cyclopropane ring is known to produce a relatively stable molecular ion. msu.edulibretexts.org A characteristic fragmentation pathway is the loss of a single hydrogen atom to form a stable allyl cation ([C₃H₅]⁺) at m/z 41. libretexts.orgdocbrown.info Another common fragment from the three-membered ring is the [C₃H₃]⁺ ion at m/z 39. msu.edulibretexts.org

Amide/Hydrazide Fragmentation: Primary aliphatic amides often exhibit a prominent fragment at m/z 44, corresponding to the [CONH₂]⁺ ion, resulting from the cleavage of the bond between the carbonyl carbon and the alkyl group. nih.govlibretexts.org Hydrazides and hydrazones are known to cleave at the N-CO bond or the N-N bond. nih.govrsc.org Cleavage of the N-CO bond is a common outcome for many amides under both EI and electrospray ionization (ESI) conditions. nih.govunl.pt

Based on these principles, a predicted fragmentation pattern for this compound is outlined below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₄H₉N₃O)

| m/z | Proposed Fragment Ion | Formula | Origin of Fragment |

| 127 | [C₄H₉N₃O]⁺˙ | C₄H₉N₃O | Molecular Ion (M⁺˙) |

| 86 | [C₄H₈N₂]⁺ | C₄H₈N₂ | Loss of ・CONH₂ from M⁺˙ via McLafferty-type rearrangement |

| 84 | [C₄H₆NO]⁺ | C₄H₆NO | Loss of ・NH₂ and H from M⁺˙ |

| 69 | [C₄H₅O]⁺ | C₄H₅O | Cyclopropylcarbonyl cation; cleavage of C-CONHNH₂ bond |

| 57 | [C₃H₅O]⁺ | C₃H₅O | Rearrangement and loss of N₂H₂ from [C₄H₅O]⁺ |

| 44 | [CONH₂]⁺ | CH₂NO | α-cleavage, characteristic of primary amides nih.govlibretexts.org |

| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation from cyclopropane ring fragmentation libretexts.orgdocbrown.info |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which possesses hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, N), XRD would be crucial for understanding its solid-state packing and supramolecular structure.

While a specific crystal structure for this compound is not publicly available, analysis of related hydrazide and hydrazone structures reveals consistent patterns. iucr.orgiucr.orgmjcce.org.mk The crystal packing is typically dominated by an extensive network of intermolecular hydrogen bonds. tandfonline.comresearchgate.net

Key expected features in the crystal structure of this compound would include:

Hydrogen Bonding Networks: Strong intermolecular hydrogen bonds of the N-H···O and N-H···N type are expected to be the primary forces governing the crystal packing. researchgate.netiucr.orgmjcce.org.mk These interactions would link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netiucr.org

Molecular Conformation: The planarity of the hydrazone group is a common feature, though the molecule as a whole may be non-planar. mjcce.org.mk The orientation of the cyclopropane ring relative to the hydrazonamide backbone would be determined by steric and electronic factors.

Tautomerism: Hydrazone compounds can exist in keto-enol tautomeric forms. researchgate.net While the hydrazone form is often more stable, single-crystal XRD provides unambiguous evidence of the form present in the solid state.

Table 3: Typical Bond Lengths and Angles Expected in Hydrazide/Hydrazone Structures

| Parameter | Typical Value (Å or °) | Reference Compound Type |

| C=O Bond Length | ~1.23 Å | Hydrazide |

| C-N (amide) Bond Length | ~1.33 Å | Hydrazide |

| N-N Bond Length | ~1.38 Å | Hydrazide |

| C=N Bond Length | ~1.28 Å | Hydrazone |

| N-H···O H-bond distance | 1.8 - 2.2 Å | Hydrazide/Hydrazone researchgate.netiucr.org |

| C-N-N Bond Angle | ~117° | Hydrazide |

| C=N-N Bond Angle | ~116° | Hydrazone |

These values are illustrative and derived from published crystal structures of related hydrazide and hydrazone derivatives.

Elemental Analysis (CHNS)

Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. wikipedia.org This is achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, NOx) are quantitatively measured. researchgate.net

For a newly synthesized compound like this compound, elemental analysis is essential for confirming its empirical formula and assessing its purity. wikipedia.orgresearchgate.net The experimentally determined weight percentages of C, H, and N are compared against the theoretically calculated values based on the molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's identity and purity. rsc.org This technique is routinely used to characterize new hydrazone derivatives. rsc.orgbibliotekanauki.pl

The theoretical elemental composition of this compound (C₄H₉N₃O) is calculated as follows:

Molecular Formula: C₄H₉N₃O

Molecular Weight: (4 * 12.011) + (9 * 1.008) + (3 * 14.007) + (1 * 15.999) = 127.134 g/mol

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 4 | 48.044 | 37.79% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 33.05% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.58% |

| Total | 127.136 | 100.00% |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the definitive structural elucidation of new compounds. numberanalytics.comnumberanalytics.comsaapjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. saapjournals.org Volatile compounds are separated in the GC column and then directly ionized and analyzed by the mass spectrometer. This technique is highly effective for the analysis of nitrogen-containing heterocyclic compounds. mdpi.commdpi.com For this compound, GC-MS would be a suitable method provided the compound is sufficiently volatile and thermally stable. The analysis would yield a retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum, which confirms the molecular weight and provides structural information through fragmentation patterns, as discussed in section 4.4. saapjournals.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples a high-performance liquid chromatography (HPLC) system with an NMR spectrometer. ijarnd.com This allows for the separation of components in a mixture followed by the acquisition of detailed structural information from NMR spectra for each component without the need for prior isolation. ijarnd.comsaapjournals.org This is particularly valuable for analyzing complex reaction mixtures, identifying impurities, or studying degradation products. ijarnd.com For a novel compound like this compound, LC-NMR could be used in a "stopped-flow" mode, where the flow from the LC is paused once the peak of interest reaches the NMR flow cell, allowing for time-intensive 2D NMR experiments (e.g., COSY, HSQC) to be performed for complete structural assignment. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that separates compounds via liquid chromatography before they are introduced into a mass spectrometer. numberanalytics.com It is particularly useful for compounds that are not volatile enough for GC, such as many hydrazone derivatives. acs.orgmedipol.edu.tr LC-MS/MS, a tandem MS approach, can provide even more detailed structural information by selecting a specific ion (like the molecular ion) and fragmenting it to observe its daughter ions. numberanalytics.com This method has proven extremely useful for the rapid analysis and identification of compounds in natural product extracts and biological samples. saapjournals.orgresearchgate.net

Derivatization Strategies and Functional Group Transformations of Cyclopropanecarbohydrazonamide

Modification of the Hydrazonamide Nitrogen Atoms

The hydrazonamide functional group (-C(=N-NH₂)NH₂) contains several nitrogen atoms with differing nucleophilicity, providing a platform for selective modifications. These transformations primarily involve reactions typical for hydrazines and amides.

Alkylation and acylation are fundamental methods for modifying the hydrazonamide group. These reactions typically target the most nucleophilic nitrogen atoms. The terminal -NH₂ group of the hydrazine (B178648) moiety is generally the most reactive site for such transformations due to its higher basicity and steric accessibility compared to the other nitrogen atoms.

Alkylation: The introduction of alkyl groups can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction conditions can be tuned to control the degree of alkylation. For instance, α-alkylation of related carbonyl compounds has been demonstrated using recyclable palladium catalysts with primary alcohols or using non-volatile methylating agents like phenyl trimethylammonium iodide. organic-chemistry.org

Acylation: Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming a more stable amide linkage. This is commonly performed using acyl chlorides or anhydrides. In the synthesis of related cyclopropane (B1198618) carboxamide derivatives, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) have proven effective, affording good yields. nih.gov These methods can be adapted to acylate the terminal nitrogen of the cyclopropanecarbohydrazonamide.

The table below summarizes potential reagents for these transformations.

| Transformation | Reagent Class | Specific Example | Expected Product Moiety |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | -C(=N-NHCH₃)NH₂ |

| Alkylation | Primary Alcohol (with catalyst) | Ethanol (CH₃CH₂OH) | -C(=N-NHCH₂CH₃)NH₂ |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | -C(=N-NH-C(O)CH₃)NH₂ |

| Acylation | Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | -C(=N-NH-C(O)CH₃)NH₂ |

| Acylation | Carboxylic Acid (with coupling agent) | Benzoic Acid (with HATU/DIPEA) | -C(=N-NH-C(O)Ph)NH₂ |

The terminal primary amine of the hydrazonamide group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnptel.ac.in

The reaction is typically reversible and can be catalyzed by acid. nptel.ac.in Research has shown that when reacting carbonyl compounds with hydrazine hydrate, the formation of condensation products (hydrazones) is favored. uchile.cl However, under a large excess of hydrazine, reduction of the carbonyl to an alcohol can occur. uchile.cl For derivatization purposes, the focus remains on the formation of the C=N bond of the hydrazone. This transformation is highly versatile, allowing for the introduction of a wide array of substituents depending on the choice of the carbonyl compound.

The following table illustrates the reaction with different carbonyl compounds.

| Carbonyl Compound | Structure | Resulting Hydrazone Moiety |

|---|---|---|

| Acetone | (CH₃)₂C=O | -C(=N-N=C(CH₃)₂)NH₂ |

| Benzaldehyde | C₆H₅CHO | -C(=N-N=CH-C₆H₅)NH₂ |

| Cyclohexanone | C₆H₁₀O | -C(=N-N=C₆H₁₀)NH₂ |

Alkylation and Acylation Reactions

Functionalization of the Cyclopropane Ring

The cyclopropane ring is a highly strained system, which imparts unique chemical reactivity. nih.gov Its C-C bonds can be activated and cleaved under specific conditions, and its rigid structure allows for precise stereoselective modifications.

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing a powerful method for introducing functionality. nih.gov This is particularly true for "donor-acceptor" (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, making it easier to activate. snnu.edu.cnresearchgate.net The reaction can be initiated by Lewis acids, Brønsted acids, or transition metal catalysts, leading to the cleavage of a C-C bond to form a reactive intermediate. snnu.edu.cnresearchgate.netamazonaws.com This intermediate can then be trapped by various nucleophiles or electrophiles to yield a 1,3-difunctionalized open-chain product. researchgate.net

For example, studies on related cyclopropanols have shown that the ring can be opened to form a β-keto radical or a metal-homoenolate species, which can then be used to synthesize various heterocyclic scaffolds like 3-furanones and 4-ketovalerolactones. emory.edu While the term "rearomatization" implies the formation or restoration of an aromatic ring, this specific outcome depends heavily on the substituents and reaction pathway. More generally, ring-opening serves as a versatile strategy to transform the cyclopropane core into a different, more complex acyclic or cyclic structure.

The stereocontrolled synthesis of polysubstituted cyclopropanes is a significant area of research, as the spatial arrangement of substituents is often critical for biological activity. nih.gov Stereoselective derivatization can be achieved either by modifying a pre-existing cyclopropane ring or by constructing the substituted ring from acyclic precursors using stereoselective methods.

A prominent strategy involves the use of transition metal catalysis. For instance, rhodium-catalyzed reactions are well-known for their ability to generate chiral Rh(II)-carbenes, which can participate in cyclopropanation reactions with high levels of stereocontrol. nih.govbeilstein-journals.org This allows for the enantioselective construction of cyclopropane rings from starting materials like styrenes. nih.gov Similarly, enantioselective ring-opening reactions of racemic cyclopropanes, often through a dynamic kinetic resolution process, can provide access to enantiopure products. snnu.edu.cn These advanced synthetic methods allow for the precise placement of functional groups on the cyclopropane ring of a molecule like this compound, yielding specific stereoisomers for further investigation.

Introduction of Substituents via Ring-Opening followed by Rearomatization

Enabling Transformations for Analytical Purposes (e.g., for GC-MS quantitation)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. gnomio.com Polar compounds containing functional groups with active hydrogens, such as amines (-NH₂) and amides (-NH-), are often non-volatile and can interact undesirably with the GC column. jfda-online.com Chemical derivatization is the process of modifying these functional groups to make the analyte suitable for GC-MS analysis. gnomio.comjfda-online.com

For this compound, the N-H groups of the hydrazonamide moiety are the primary targets for derivatization. The goal is to replace the polar, active hydrogens with nonpolar, non-reactive groups. This modification increases the molecule's volatility and thermal stability, improves peak shape, and can enhance detection sensitivity. jfda-online.comresearchgate.net

The most common derivatization techniques for this purpose are silylation and acylation. researchgate.net

Silylation: This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives.

Acylation: This can be achieved using reagents like pentafluoropropionic anhydride (PFPA), which introduces a fluorinated acyl group. This not only improves volatility but can also enhance sensitivity for electron capture detection (ECD). jfda-online.com

The choice of reagent depends on the specific requirements of the analysis and the stability of the resulting derivatives. nih.gov

| Derivatization Method | Common Reagent | Abbreviation | Purpose |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms TMS derivatives to increase volatility. |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable TBDMS derivatives. |

| Acylation | Pentafluoropropionic Anhydride | PFPA | Increases volatility and enhances detector response. jfda-online.com |

| Acylation | Trifluoroacetic Anhydride | TFAA | Increases volatility and thermal stability. |

Computational Chemistry and Theoretical Studies of Cyclopropanecarbohydrazonamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. kallipos.gr These methods are instrumental in understanding the fundamental properties of cyclopropanecarbohydrazonamide.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. wikipedia.orgphyschemres.org This method is used to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. The process involves minimizing the energy of the molecule with respect to the positions of its nuclei, which provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the geometry of the highly strained cyclopropane (B1198618) ring and how it influences the adjacent carbohydrazonamide group. researchgate.net The planarity and electronic distribution of the hydrazonamide moiety (C(=N)N) are also key aspects that can be thoroughly investigated. mdpi.com The choice of functional (e.g., B3LYP, OLYP) and basis set (e.g., 6-31G(d), aug-cc-pVTZ) is crucial for obtaining accurate results. researchgate.netnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(ring)-C(ring) | ~1.51 Å |

| C(ring)-C(carbonyl) | ~1.49 Å | |

| C=N | ~1.28 Å | |

| N-N | ~1.38 Å | |

| Bond Angle | C(ring)-C(ring)-C(ring) | ~60° |

| C(ring)-C(carbonyl)-N | ~118° | |

| Dihedral Angle | H-C(ring)-C(carbonyl)-N | Variable (Conformer Dependent) |

Note: This table is illustrative and contains hypothetical data based on typical values for similar molecular fragments.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. researchgate.net For this compound, this could involve studying its behavior in reactions such as nucleophilic substitution (SN1/SN2) at the cyclopropane ring or reactions involving the hydrazonamide functional group.

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction pathway can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy, which governs the reaction rate. DFT calculations can be employed to locate these transient structures. researchgate.net For instance, a theoretical study could compare the energy barriers for a concerted (SN2-like) versus a stepwise (SN1-like) mechanism for the substitution of a leaving group on the cyclopropane ring, providing insights into the preferred reaction pathway.

Conformational Analysis and Isomerism

The flexibility of the single bond between the cyclopropane ring and the carbohydrazonamide group allows for the existence of different spatial arrangements, or conformers. Additionally, the C=N double bond can give rise to E/Z isomers. Conformational analysis involves identifying all stable conformers and determining their relative energies. nih.gov

Table 2: Hypothetical Relative Energies of this compound Isomers/Conformers

| Isomer/Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| E-Isomer, Conformer 1 (s-cis) | ~0° | 1.2 |

| E-Isomer, Conformer 2 (s-trans) | ~180° | 0.0 (most stable) |

| Z-Isomer, Conformer 1 (s-cis) | ~0° | 3.5 |

| Z-Isomer, Conformer 2 (s-trans) | ~180° | 2.8 |

Note: This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how a molecule moves and flexes over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes on a timescale from picoseconds to microseconds.

For this compound, an MD simulation could be used to study its behavior in an aqueous solution. This would involve placing the molecule in a box of simulated water molecules and observing how it interacts with the solvent, how its flexible bonds rotate, and how it samples different conformations. researchgate.net This information is invaluable for understanding how the molecule behaves in a realistic biological or chemical environment.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. chemicalpapers.com These models are built by analyzing a series of related compounds and finding mathematical relationships between calculated molecular descriptors and experimentally measured reaction rates or equilibrium constants. akjournals.com

To develop a QSRR model for a reaction involving this compound, one would first synthesize and test a series of derivatives with different substituents on the cyclopropane ring or the hydrazonamide group. Then, for each derivative, a set of molecular descriptors would be calculated using quantum chemistry. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and thermodynamic properties. chemicalpapers.com Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is derived that links these descriptors to the observed reactivity. akjournals.comnih.gov Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can be a powerful aid in structure elucidation and the interpretation of experimental spectra. semanticscholar.org

For this compound, DFT calculations can predict its infrared (IR) vibrational frequencies and its nuclear magnetic resonance (NMR) chemical shifts. evonik.comresearchgate.net

IR Frequencies: After a geometry optimization, a frequency calculation can be performed. This yields a set of vibrational modes and their corresponding frequencies. kallipos.gr These calculated frequencies can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions, such as the C=N stretch, N-H bends, or vibrations of the cyclopropane ring.

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly used with DFT to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). semanticscholar.org These shielding constants can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Predicting the NMR spectra is particularly useful for distinguishing between different isomers or for assigning signals in complex regions of the spectrum. muni.czresearchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C=N Stretch | 1655 | 1648 |

| N-H Stretch | 3410, 3305 | 3395, 3290 |

| ¹³C NMR Shift (ppm) | ||

| C (carbonyl) | 158.2 | 157.5 |

| C (ring, CH) | 25.4 | 24.9 |

| ¹⁵N NMR Shift (ppm) | ||

| N (imine) | -75.3 | -72.1 |

| N (amine) | -290.1 | -293.5 |

Note: This table is illustrative. Predicted values often require scaling factors for better agreement with experiment.

Applications in Organic Synthesis

Cyclopropanecarbohydrazonamide's utility in organic synthesis stems from the unique reactivity conferred by its structural components. The cyclopropane (B1198618) ring, with its inherent strain, can participate in ring-opening reactions, while the hydrazonamide moiety offers multiple sites for functionalization and bond formation.

A Versatile Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. msesupplies.com The synthesis of these compounds is a major focus of organic chemistry. sioc-journal.cn this compound serves as a valuable precursor for the construction of these important molecular frameworks. The hydrazonamide portion of the molecule can undergo a variety of cyclization reactions to form different heterocyclic systems. For example, it can react with suitable reagents to generate pyrazoles, triazoles, and other nitrogen-rich ring systems. The presence of the cyclopropyl (B3062369) group can further influence the reactivity and final structure of the resulting heterocycles. Research has shown that donor-acceptor cyclopropanes, a category that can include derivatives of this compound, are effective in the synthesis of various heterocyclic compounds. nih.govrsc.org

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. nih.gov These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. nih.govbeilstein-journals.org this compound, with its multiple reactive sites, is an ideal candidate for participation in MCRs. rug.nl It can act as a versatile component, contributing both the cyclopropane and hydrazonamide functionalities to the final product. The use of MCRs in conjunction with microwave-assisted synthesis has been shown to be a particularly effective strategy for the rapid and efficient construction of heterocyclic compounds. mdpi.com

Role in the Synthesis of Functionalized Aliphatic Compounds

Primary aliphatic amines are crucial compounds with widespread industrial applications. rsc.org The synthesis of functionalized aliphatic compounds, including those containing amine groups, is a key area of organic synthesis. rsc.orgnih.gov this compound can be utilized in reactions that lead to the formation of functionalized aliphatic structures. For instance, the reductive cleavage of the N-N bond in the hydrazonamide moiety can yield primary amines. acs.org Furthermore, the cyclopropane ring can undergo ring-opening reactions to introduce a three-carbon chain with specific functionalities into a larger molecule. This allows for the synthesis of a variety of substituted aliphatic compounds that might be difficult to access through other synthetic routes. researchgate.net

Strategic Use in Total Synthesis Approaches

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. scripps.eduorganic-chemistry.org These endeavors not only provide access to biologically active molecules but also serve as a platform for the development and validation of new synthetic methods. organic-chemistry.org

Incorporation of Cyclopropane and Hydrazonamide Moieties in Complex Molecular Architectures

The cyclopropane motif is a common feature in a variety of natural products, contributing to their unique three-dimensional structures and biological activities. rsc.org The total synthesis of these molecules often requires specialized methods for the introduction of the cyclopropane ring. rsc.org Similarly, the hydrazonamide group can be a key structural element or a synthetic precursor to other important functional groups in complex molecules. This compound offers a convenient way to introduce both of these functionalities into a target molecule. Its use can simplify synthetic routes and provide access to novel molecular architectures. The incorporation of such building blocks is a key strategy in the synthesis of complex natural products. nih.govrsc.orgnih.govrsc.org

Late-Stage Modifications in Synthetic Routes

Late-stage modification is a powerful strategy in medicinal chemistry and drug discovery, allowing for the diversification of complex molecules at a late stage in the synthetic sequence. researchgate.netnih.govbioascent.com This approach can be used to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. oaepublish.com The reactivity of the cyclopropane and hydrazonamide groups in this compound makes it a suitable reagent for late-stage functionalization. For example, the cyclopropane ring can be introduced into a complex molecule through a variety of methods, and the hydrazonamide can then be modified to introduce different substituents. This allows for the fine-tuning of the properties of the final molecule. The ability to perform such modifications late in a synthetic route is highly desirable for the efficient development of new therapeutic agents. oaepublish.combeilstein-journals.org

Innovative Synthetic Methodologies

The exploration of novel synthetic strategies in organic chemistry is crucial for the development of efficient, sustainable, and versatile methods for the construction of complex molecular architectures. This compound, as a molecule incorporating both a strained cyclopropane ring and a reactive hydrazonamide functional group, is at the forefront of such innovative methodologies. This section delves into its applications in cutting-edge synthetic techniques, including continuous flow chemistry, metal-free transformations, and deacylative reactions.

Applications in Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgscielo.br While specific studies on the continuous flow synthesis directly involving this compound are not extensively documented, the known reactivity of the broader class of hydrazonamides provides a strong basis for its potential applications in this field.

Hydrazonamides are valuable precursors for the synthesis of various heterocyclic compounds. Research has demonstrated the use of hydrazonamides in the high-throughput, continuous flow synthesis of 1,2,4-triazole (B32235) libraries. researchgate.netebrary.net This process typically involves the coupling of a carboxylic acid with a hydrazonamide, followed by a high-temperature cyclization, which can be efficiently conducted in a flow reactor. researchgate.netebrary.net The ability to superheat reactions in a continuous flow setup can significantly accelerate the heterocyclization step. ebrary.net

Table 1: Exemplary Continuous Flow Synthesis of Heterocycles from Hydrazonamides

| Starting Materials | Heterocyclic Product | Flow Reactor Conditions | Reference |

| Carboxylic Acids, Hydrazonamides | 1,2,4-Triazoles | High Temperature (150-175 °C) | researchgate.netebrary.net |

| Carboxylic Acids, Hydrazinopyridines | Triazolopyridines | High Temperature | ebrary.net |

The application of continuous flow technology to reactions involving cyclopropane-containing compounds has also been explored, for instance, in the synthesis of arylthio-cyclopropyl carbonyl compounds and in cyclopropanation reactions using flow-generated diazo compounds. mdpi.comrsc.org Given these precedents, this compound is a promising candidate for telescoped continuous flow processes, where the initial formation of the hydrazonamide could be followed by in-line cyclization or other transformations, minimizing the handling of potentially reactive intermediates. ebrary.net

Metal-Free Transformations

The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact and avoid contamination of products with residual metals, a critical concern in medicinal chemistry. researchgate.net Hydrazonamides have been identified as valuable and stable precursors for carbenes in metal-free transformations, most notably in the synthesis of cyclopropanes. nih.govacs.org

A significant metal-free application of hydrazonamides is the synthesis of tertiary aminocyclopropanes. nih.govacs.org In this methodology, hydrazonamides undergo a smooth cyclopropanation reaction with vinyl arenes in the presence of a base, proceeding with stereoselectivity to favor the Z-isomer. nih.govacs.org This approach provides a facile route to a variety of substituted cyclopropanes by varying the coupling partners. nih.gov

Table 2: Metal-Free Synthesis of Tertiary Aminocyclopropanes from Hydrazonamides

| Hydrazonamide | Vinyl Arene | Product | Key Features | Reference |

| General Structure | Styrene derivatives | Tertiary Aminocyclopropane | Metal-free, Stereoselective (Z-isomer favored) | nih.govacs.org |

Furthermore, metal-free photocatalyzed intermolecular amination has been developed for the synthesis of hydrazonamides themselves, highlighting the compatibility of this functional group with metal-free conditions. rsc.orgresearchgate.net The synthesis of various cyclopropane derivatives from N-tosylhydrazones and electron-deficient olefins has also been achieved under metal-free conditions, further underscoring the potential of cyclopropane-containing hydrazonamides in this area. researchgate.net The inherent reactivity of the hydrazonamide moiety in this compound suggests its utility in similar metal-free C-C and C-N bond-forming reactions.

Deacylative Transformations Facilitated by Hydrazonamides

Deacylative transformations represent a powerful strategy for carbon-carbon bond cleavage and functional group manipulation, allowing for the conversion of readily available ketones into a variety of other functionalities. researchgate.netorganic-chemistry.org A key breakthrough in this area has been the use of specific hydrazonamide reagents to facilitate these reactions.

Notably, N'-methylpicolino-hydrazonamide (MPHA) has been employed to promote the deacylative transformation of ketones. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds through the formation of a pre-aromatic intermediate by the condensation of the ketone with the hydrazonamide. researchgate.netnih.gov Subsequent aromatization-driven C-C bond cleavage generates an alkyl radical, which can then be intercepted by various reagents to form new C(sp³)–C(sp²), C(sp³)–C(sp), or C(sp³)–H bonds. researchgate.netnih.govthieme-connect.com

This strategy has been successfully applied to a range of deacylative reactions, including:

Deacylative deuteration: The copper-catalyzed, degree-controlled deacylative deuteration of methyl ketones has been achieved using MPHA, allowing for the selective introduction of one, two, or three deuterium (B1214612) atoms. organic-chemistry.orgthieme-connect.com

Deacylative arylation and alkynylation: Dual nickel/photoredox catalysis enables the deacylative coupling of cyclic and methyl ketones with aryl and alkynyl partners. nih.gov

Deacylative conversion to alkenes: Hydrazonamides have been used to mediate the deacylative conversion of ketones to alkenes. organic-chemistry.org

Table 3: Deacylative Transformations Mediated by Hydrazonamides

| Ketone Substrate | Hydrazonamide Reagent | Transformation | Catalysis | Reference |

| Methyl Ketones | N'-methylpicolino-hydrazonamide (MPHA) | Deacylative Deuteration | Copper | organic-chemistry.orgthieme-connect.com |

| Cyclic & Methyl Ketones | N'-methylpicolino-hydrazonamide (MPHA) | Deacylative Arylation/Alkynylation | Nickel/Photoredox | nih.gov |

| General Ketones | Hydrazonamide | Deacylative Conversion to Alkene | - | organic-chemistry.org |

While these examples utilize a specific picolino-hydrazonamide, the underlying principle of forming a pre-aromatic intermediate that drives the C-C bond cleavage is a general concept. The hydrazonamide moiety of this compound could potentially be harnessed in a similar fashion, enabling deacylative transformations where the cyclopropyl group influences the reaction's scope and selectivity.

Q & A

Q. What are the established synthetic pathways for Cyclopropanecarbohydrazonamide, and how can researchers optimize reaction conditions?

this compound synthesis typically involves cyclopropane ring formation followed by hydrazone functionalization. Key steps include:

- Cyclopropanation : Use [2+1] cycloaddition or transition-metal-catalyzed methods for strained ring systems.

- Hydrazone Coupling : React cyclopropanecarboxylic acid derivatives with hydrazine analogs under controlled pH (e.g., acidic conditions for imine formation). Optimization requires monitoring reaction kinetics (e.g., via HPLC or NMR) and adjusting catalysts (e.g., palladium or copper complexes) to improve yield .

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 60–80°C | In-situ FTIR |

| pH | 4.5–6.0 | Potentiometric Titration |

| Catalyst Loading | 5–10 mol% | ICP-MS |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring integrity and hydrazonamide functional groups. Look for characteristic shifts: cyclopropane protons at δ 0.5–2.0 ppm and hydrazone NH signals at δ 8.0–10.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from variability in assay conditions or impurities. Address this by:

- Standardizing Assays : Use the PICO framework (Population: cell line; Intervention: compound concentration; Comparison: positive/negative controls; Outcome: IC₅₀ values) to ensure reproducibility .

- Purity Validation : Quantify impurities via LC-MS and correlate bioactivity with purity thresholds (>95% for mechanistic studies) .

- Meta-Analysis : Apply Cochrane systematic review guidelines to aggregate data, assess bias (e.g., funnel plots), and identify outliers .

Q. What strategies are recommended for designing mechanistic studies to investigate this compound’s mode of action?

- Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions. Example: "Does this compound inhibit Enzyme X via covalent binding to the active site?" .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathway interactions.

- Kinetic Studies : Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding constants (Kd, kon/koff) .

Q. How should researchers approach computational modeling of this compound’s reactivity and stability?

- Quantum Mechanics (QM) : Calculate cyclopropane ring strain energy and hydrazone tautomerization barriers using DFT (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and degradation pathways.

- Docking Studies : Model ligand-protein interactions with AutoDock Vina to prioritize targets for experimental validation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise differences).

- Machine Learning : Apply random forest or SVM algorithms to identify structure-activity relationships (SAR) in high-throughput datasets .

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?

- Robust Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

- DoE (Design of Experiments) : Optimize variables (e.g., temperature, solvent polarity) via factorial design to maximize robustness .

Literature and Collaboration

Q. What systematic approaches ensure comprehensive literature reviews for this compound research?

Follow PRISMA guidelines:

- Search Strategy : Use PubMed/MEDLINE, SciFinder, and Web of Science with MeSH terms (e.g., "cyclopropanes/pharmacology" AND "hydrazones/chemical synthesis").

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details and validation data .

Q. How can interdisciplinary collaboration enhance this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.